(R)-2-Amino-N-methyl-3-phenylpropanamide chemical structure
(R)-2-Amino-N-methyl-3-phenylpropanamide chemical structure
An In-Depth Technical Guide to (R)-2-Amino-N-methyl-3-phenylpropanamide: Structure, Synthesis, and Applications
Abstract
(R)-2-Amino-N-methyl-3-phenylpropanamide, a chiral derivative of the non-proteinogenic amino acid D-phenylalanine, represents a significant building block in medicinal chemistry and drug development. The strategic incorporation of an N-methyl group on the amide nitrogen fundamentally alters the molecule's physicochemical properties compared to its primary amide counterpart. This modification enhances lipophilicity and influences molecular conformation by removing a hydrogen bond donor, which can lead to improved membrane permeability and bioavailability in peptide-based therapeutics.[1] This guide provides a comprehensive technical overview of its chemical structure, validated synthesis and purification protocols, analytical characterization methods, and current applications. It is intended for researchers and professionals in chemical synthesis and pharmaceutical development, offering field-proven insights into the handling and utilization of this versatile compound.
Introduction to N-Methylated Amino Amides
The Significance of N-Methylation in Medicinal Chemistry
N-methylation is a key structural modification employed in the design of therapeutic agents, particularly in the realm of peptidomimetics.[2] The substitution of a proton with a methyl group on a backbone amide or a terminal amide nitrogen imparts several desirable pharmacological characteristics. Primarily, it increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[1][2] Furthermore, the removal of the N-H proton eliminates a hydrogen bond donor site. This change restricts the conformational flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for a specific biological target.[1] This strategy has been successfully used to develop more potent and stable drug candidates.
Overview of (R)-2-Amino-N-methyl-3-phenylpropanamide
(R)-2-Amino-N-methyl-3-phenylpropanamide is the N-methyl amide derivative of D-phenylalanine. Its structure is characterized by a phenylpropyl side chain, a primary amine at the alpha-carbon, and a secondary amide at the C-terminus. The "(R)" designation specifies the stereochemistry at the chiral alpha-carbon, which is crucial for its interaction with stereospecific biological targets like enzymes and receptors. This compound serves as a valuable intermediate for synthesizing more complex molecules, especially those targeting the central nervous system, such as psychiatric and analgesic drugs.[3] Its hydrochloride salt is often utilized to improve aqueous solubility for experimental and formulation purposes.[4][5]
Physicochemical Properties and Structural Elucidation
Chemical Structure and Stereochemistry
The core structure consists of a propanamide backbone. A benzyl group is attached to the C3 position, and a primary amine is at the C2 position. The stereocenter at C2 has the (R)-configuration. The amide nitrogen is monosubstituted with a methyl group.
Caption: Chemical structure of (R)-2-Amino-N-methyl-3-phenylpropanamide.
Physicochemical Data Summary
The key properties of the parent compound are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-N-methyl-3-phenylpropanamide | N/A |
| Molecular Formula | C₁₀H₁₄N₂O | [3] |
| Molecular Weight | 178.23 g/mol | [3] |
| CAS Number | 144836-90-8 | [3] |
| Appearance | Typically a solid at room temperature | N/A |
| Chirality | (R) at the α-carbon | N/A |
Synthesis Strategies
Rationale for Synthetic Route Selection
The synthesis of N-methylated amino amides requires careful control to ensure mono-methylation and prevent racemization at the sensitive α-carbon. The most common and reliable methods involve the N-methylation of a protected amino acid precursor followed by amidation, or the direct amidation of a protected amino acid followed by reductive amination. The choice of protecting group is critical; it must be stable during the methylation step but readily cleavable without affecting the final structure. The ortho-nitrobenzenesulfonyl (o-NBS) group is particularly effective as it activates the amine for alkylation and is compatible with standard peptide synthesis conditions.[1][6]
Protocol 1: Synthesis from N-Protected (R)-Phenylalanine
This protocol is based on the robust o-NBS protection method, which provides high yields and maintains stereochemical integrity.[1][6]
Step 1: Protection of (R)-Phenylalanine
-
Suspend (R)-Phenylalanine (1.0 eq) in a 1:1 mixture of Dioxane and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium carbonate (Na₂CO₃, 2.5 eq) to the suspension.
-
Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting material.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(o-NBS)-(R)-Phenylalanine.
Step 2: N-Methylation
-
Dissolve the N-(o-NBS)-(R)-Phenylalanine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.
-
Add methyl iodide (CH₃I, 1.5 eq) dropwise at room temperature.
-
Stir the reaction for 12-16 hours. Monitor by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic phase to yield the N-methylated intermediate.
Step 3: Amide Coupling
-
Dissolve the N-methylated intermediate (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add HOBt (1-Hydroxybenzotriazole, 1.2 eq) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq).
-
Stir for 20 minutes at 0 °C.
-
Add a solution of methylamine (2.0 M in THF, 1.5 eq) dropwise.
-
Allow the reaction to proceed at room temperature for 8-12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine, then dry and concentrate.
Step 4: Deprotection
-
Dissolve the protected amide (1.0 eq) in acetonitrile.
-
Add potassium thiophenoxide (KSPh, 3.0 eq).
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Dilute with water and extract with ethyl acetate to remove byproducts. The aqueous layer contains the product.
-
Purify the product from the aqueous layer using column chromatography or crystallization.
Caption: Solution-phase synthesis workflow for the target compound.
Purification and Analytical Characterization
Purification Workflow
Post-synthesis, the crude product requires purification to remove unreacted starting materials, reagents, and byproducts. The standard method is flash column chromatography on silica gel. The choice of eluent is critical; a gradient system of dichloromethane and methanol is often effective. Adding a small amount of triethylamine (~0.5%) to the eluent system can prevent the product from streaking on the silica column by neutralizing acidic sites.
Protocol 2: HPLC Method for Purity and Enantiomeric Excess Determination
Objective: To confirm the chemical purity and enantiomeric excess (e.e.) of the final product.
A. Purity Analysis (Reversed-Phase HPLC)
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Expected Outcome: A single major peak corresponding to the product, with purity calculated as >95%.
B. Enantiomeric Excess Analysis (Chiral HPLC)
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 220 nm.
-
Expected Outcome: Two well-resolved peaks for the (R) and (S) enantiomers. The e.e. is calculated from the peak areas. A successful synthesis should yield an e.e. of >98%.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): Key signals to confirm the structure include a doublet for the N-methyl group (~2.7 ppm), multiplets for the aromatic protons (~7.2-7.4 ppm), a characteristic multiplet for the α-proton, and signals for the β-protons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 179.2.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands include N-H stretching for the primary amine (~3300-3400 cm⁻¹), C=O stretching for the amide (~1640 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹).
Caption: Standard analytical workflow for product characterization.
Applications in Research and Drug Development
As a Chiral Building Block
(R)-2-Amino-N-methyl-3-phenylpropanamide is a valuable chiral synthon. Its primary amine offers a reactive handle for further elaboration, enabling its incorporation into larger, more complex molecular architectures while maintaining stereochemical control.
Role in Peptidomimetics and Drug Design
The primary application of this compound is in the field of peptidomimetics. Replacing a standard amino acid amide with this N-methylated version can disrupt internal hydrogen bonding networks that often lead to aggregation or proteolytic instability in peptides.[1] This modification is a proven strategy to enhance the drug-like properties of peptide leads. Studies have shown that peptides rich in N-methylated phenylalanine can act as effective shuttles across the blood-brain barrier.[2]
Investigated Pharmacological Activities
Derivatives of (S)- and (R)-2-amino-N-methyl-3-phenylpropanamide have been explored for a range of biological activities. The core structure is considered a promising scaffold for agents targeting the central nervous system.[3] Preliminary studies on related compounds suggest potential for developing antidepressant and anti-inflammatory agents.[4] Its use as a precursor in the synthesis of potential anticancer and antiviral drugs is also an area of active investigation.[3]
Conclusion
(R)-2-Amino-N-methyl-3-phenylpropanamide is more than a simple amino acid derivative; it is a strategic tool for medicinal chemists. Its unique combination of chirality and N-methylation provides a reliable method for enhancing the pharmacokinetic profiles of peptide-based drug candidates. The robust synthetic and analytical protocols detailed in this guide offer a validated framework for researchers to produce and characterize this compound with high purity and stereochemical integrity, facilitating its effective use in the discovery and development of next-generation therapeutics.
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